ペンタミジンアミドキシム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

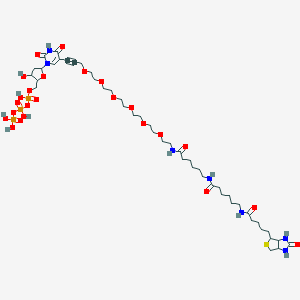

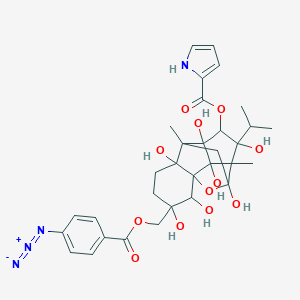

Pentamidine Amidoxime is a derivative of Pentamidine, a compound known for its antiparasitic properties. Amidoximes are compounds that possess both an amino and a hydroxyimino group on the same carbon atom. Pentamidine Amidoxime has garnered interest due to its potential as a prodrug, which can be converted into active amidine forms in the body, enhancing its bioavailability and reducing toxicity .

科学的研究の応用

Pentamidine Amidoxime has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other bioactive compounds.

Biology: It serves as a prodrug for delivering active amidine forms in biological systems.

Medicine: Pentamidine Amidoxime is investigated for its potential to treat parasitic infections, such as those caused by Pneumocystis jirovecii and Trypanosoma brucei.

Industry: It is explored for its use in developing new antimicrobial agents and enhancing the bioavailability of existing drugs

作用機序

Target of Action

Pentamidine Amidoxime, also known as N-Hydroxypentamidine, is primarily used as an antifungal and antiprotozoal agent . It is effective in treating diseases such as trypanosomiasis, leishmaniasis, and some fungal infections . The primary targets of this compound are the DNA, RNA, phospholipids, and proteins within the cells of these pathogens .

Mode of Action

It is thought that the drug interferes with nuclear metabolism, resulting in the inhibition of the synthesis of dna, rna, phospholipids, and proteins . This disruption of critical cellular functions leads to the death of the pathogen, thereby treating the infection.

Biochemical Pathways

Pentamidine Amidoxime affects several biochemical pathways. One of the key pathways involved is the oxidation of amidoximes and oximes . This process is facilitated by cytochrome P450 or other dihydronicotinamide-adenine dinucleotide phosphate (NADPH)-dependent reductase pathways . Additionally, the compound is known to interfere with the polyamine biosynthesis pathway, which is essential for parasite replication and infection establishment .

Pharmacokinetics

Pentamidine Amidoxime exhibits unique pharmacokinetic properties. It is metabolized by cytochrome P450 enzymes . The compound is excreted by the kidneys unchanged and is eliminated faster than all other antileishmanial drugs . The pharmacokinetics of Pentamidine Amidoxime are characterized by a long terminal half-life and extensive accumulation during treatment .

Result of Action

The result of Pentamidine Amidoxime’s action is the effective treatment of certain infections. By inhibiting the synthesis of DNA, RNA, phospholipids, and proteins, the compound disrupts the normal functioning of the pathogen, leading to its death . This results in the clearance of the infection and recovery of the patient.

Action Environment

The action of Pentamidine Amidoxime can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes could potentially affect the metabolism and efficacy of Pentamidine Amidoxime . Furthermore, factors such as the patient’s renal function can impact the excretion and elimination of the drug . Therefore, these factors should be considered when administering Pentamidine Amidoxime.

生化学分析

Biochemical Properties

Pentamidine Amidoxime interacts with various biomolecules, playing a key role in biochemical reactions. It is involved in the oxidation of amidoximes and oximes, which can be catalyzed by various hemoproteins like cytochrome P450 (CYP450) or horseradish peroxidase (HRP) . The key role played by cytochrome P450 or other dihydronicotinamide-adenine dinucleotide phosphate (NADPH)-dependent reductase pathways is demonstrated .

Cellular Effects

Pentamidine Amidoxime has been shown to have inhibitory properties on cytochrome P450 (CYP450) enzymes This suggests that Pentamidine Amidoxime could potentially influence cell function by interacting with these enzymes

Molecular Mechanism

The molecular mechanism of Pentamidine Amidoxime involves its ability to release nitric oxide (NO) when oxidized in vivo . This process can be catalyzed by various hemoproteins like cytochrome P450 (CYP450) or horseradish peroxidase (HRP)

Dosage Effects in Animal Models

Amidines, which include Pentamidine Amidoxime, have shown excellent effects in both in vitro assays and animal models .

Metabolic Pathways

Pentamidine Amidoxime is metabolized by rat liver microsomes. C- and N-hydroxylated metabolites could be identified, whereas the chain hydroxylation pathway seems to have a much greater enzyme-substrate affinity . C-Hydroxylation is described to be mediated by human CYP1A1 and CYP2D6 isoenzymes .

Subcellular Localization

Tools such as LOCALIZER and DeepLoc 2.0 can be used to predict the subcellular localization of proteins, which could potentially be applied to Pentamidine Amidoxime.

準備方法

Synthetic Routes and Reaction Conditions: Pentamidine Amidoxime can be synthesized through the reaction of Pentamidine with hydroxylamine. The reaction typically involves the following steps:

Formation of Amidoxime: Pentamidine is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like ethanol or methanol at room temperature.

Purification: The resulting product is purified through recrystallization or chromatography to obtain pure Pentamidine Amidoxime.

Industrial Production Methods: While specific industrial production methods for Pentamidine Amidoxime are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.

化学反応の分析

Types of Reactions: Pentamidine Amidoxime undergoes various chemical reactions, including:

Oxidation: Amidoximes can be oxidized to nitrile oxides, which can further react to form various products.

Reduction: Amidoximes can be reduced to amidines, which are the active forms of the prodrug.

Substitution: Amidoximes can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are employed.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

Oxidation: Nitrile oxides and their subsequent products.

Reduction: Active amidine forms of Pentamidine.

Substitution: Various substituted amidoximes depending on the nucleophile used.

類似化合物との比較

Pentamidine: The parent compound, known for its antiparasitic properties.

Diminazene: Another diamidine compound used to treat parasitic infections.

Benzamidine: A simpler amidine compound with similar biological activities.

Uniqueness of Pentamidine Amidoxime: Pentamidine Amidoxime stands out due to its prodrug nature, which enhances its bioavailability and reduces toxicity compared to its parent compound, Pentamidine. This makes it a promising candidate for further drug development and therapeutic applications .

特性

CAS番号 |

130349-07-4 |

|---|---|

分子式 |

C19H24N4O3 |

分子量 |

356.4 g/mol |

IUPAC名 |

4-[5-[4-[(E)-N'-hydroxycarbamimidoyl]phenoxy]pentoxy]benzenecarboximidamide |

InChI |

InChI=1S/C19H24N4O3/c20-18(21)14-4-8-16(9-5-14)25-12-2-1-3-13-26-17-10-6-15(7-11-17)19(22)23-24/h4-11,24H,1-3,12-13H2,(H3,20,21)(H2,22,23) |

InChIキー |

UREYBSXWRHBDHQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=NO)N |

異性体SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)/C(=N\O)/N |

正規SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=NO)N |

同義語 |

4-[[5-[4-(Aminoiminomethyl)phenoxy]pentyl]oxy]-N-hydroxybenzenecarboximidamide; 1-(4’-Hydroxyamidinophenoxy)-5-(4’-amidinophenoxy)pentane; N-Hydroxy Pentamidine; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline](/img/structure/B133996.png)

![3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B134004.png)

![Ethanamine, N,N-dimethyl-2-[(1-methylethenyl)oxy]-(9CI)](/img/structure/B134022.png)

![[(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B134024.png)